1,4-Dioxaspiro[4.7]dodecane
Overview
Description
1,4-Dioxaspiro[4.7]dodecane is an organic compound with the molecular formula C10H18O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
1,4-Dioxaspiro[4.7]dodecane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spiro compound through a condensation reaction, where water is eliminated as a byproduct. Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1,4-Dioxaspiro[4.7]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Researchers use it to study the effects of spiro compounds on biological systems, including enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.7]dodecane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The pathways involved may include enzyme inhibition or activation, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.7]dodecane can be compared with other spiro compounds such as 1,4-Dioxaspiro[4.5]decane and 2,3-dimethyl-1,4-dioxaspiro[4.7]dodecane. These compounds share similar structural features but differ in their ring sizes and substituents, which can affect their reactivity and applications. For example, 1,4-Dioxaspiro[4.5]decane has a smaller ring size, making it less stable but more reactive in certain chemical reactions .
Properties
IUPAC Name |
1,4-dioxaspiro[4.7]dodecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-4-6-10(7-5-3-1)11-8-9-12-10/h1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDZRHXHMJURQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301925 | |
Record name | 1,4-Dioxaspiro[4.7]dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-03-9 | |
Record name | 1,4-Dioxaspiro[4.7]dodecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxaspiro[4.7]dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctanone ethylene ketal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZR2GC5Q2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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